molecular formula C22H28ClN3O3S B189855 KC 12291 Hydrochloride CAS No. 181936-98-1

KC 12291 Hydrochloride

Cat. No. B189855
M. Wt: 450 g/mol
InChI Key: KIJPRQYBNQKUAU-UHFFFAOYSA-N
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Description

KC 12291 hydrochloride is an orally active atypical voltage-gated sodium channel blocker . It inhibits sustained sodium currents (I NaL) and prevents diastolic contracture in isolated atria in vitro . It displays anti-ischemic, bradycardic, and cardioprotective activity in vivo .


Molecular Structure Analysis

The molecular formula of KC 12291 hydrochloride is C22H27N3O3S•HCl . The molecular weight is 449.99 . The chemical name is 3,4-Dimethoxy-N-methyl-N- [3- [ (5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine hydrochloride .


Chemical Reactions Analysis

KC 12291 hydrochloride effectively blocks cardiac voltage-gated sodium channels, involving inhibition of the peak Na + current and thus delays Na + overload during ischemia by enhancing the inexcitability of the heart .


Physical And Chemical Properties Analysis

The molecular weight of KC 12291 hydrochloride is 449.99 . The molecular formula is C22H27N3O3S•HCl . It is soluble in DMSO .

Relevant Papers The paper “KC 12291: An Atypical Sodium Channel Blocker with Myocardial Antiischemic Properties” discusses the properties of KC 12291 . It highlights that KC 12291 is an orally active atypical voltage-gated sodium channel blocker with cardioprotective properties . It effectively blocks cardiac voltage-gated sodium channels, involving inhibition of the peak Na + current and thus delays Na + overload during ischemia by enhancing the inexcitability of the heart .

Scientific Research Applications

Cardioprotective Actions in Ischemia KC 12291 Hydrochloride has been identified as a potent inhibitor of voltage-gated Na+ channels, playing a significant role in cardioprotection during ischemia. Studies show that it effectively delays myocardial Na+ overload in ischemia, thereby enhancing cardiac function and energy status during reperfusion. This makes it a promising therapeutic approach for cardioprotection (Decking, Hartmann, Rose, Brückner, Meil, & Schrader, 1998) (Hartmann, Decking, & Schrader, 1998).

Unique Sodium Channel Blocking Properties KC 12291 Hydrochloride is distinguished from conventional voltage-gated sodium channel (VGSC) blockers by its ability to reduce sustained Na+ current, which is crucial for its cardioprotective properties. This unique mechanism differentiates it from other VGSC blockers and underlines its potential as an antiischemic and cardioprotective drug (John, Létienne, Le Grand, Pignier, Vacher, Patoiseau, Colpaert, & Coulombe, 2006).

Prevention of Diastolic Contracture Research demonstrates that KC 12291 Hydrochloride can prevent diastolic contracture in isolated atria by blocking voltage-gated sodium channels. This suggests its potential utility in conditions where the inhibition of sustained sodium current is beneficial (Tamareille, Le Grand, John, Feuvray, & Coulombe, 2002).

Quantitative Determination in Biological Samples A sensitive and selective ion-pair reversed-phase HPLC method has been developed for the quantitative determination of KC 12291 and its major metabolite in biological samples. This analytical method facilitates accurate measurement of the compound in medical and pharmacological research (Tomori, Tormási, Varga, & Borlak, 1998).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-25(14-12-17-10-11-19(26-2)20(16-17)27-3)13-7-15-28-22-23-21(29-24-22)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPRQYBNQKUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628815
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KC 12291 Hydrochloride

CAS RN

181936-98-1
Record name Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181936-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Levy, M Grably - alomone.com
Voltage-gated Na+(NaV) channels are heteromultimeric, transmembrane proteins. They are abundant in the vertebrate heart, skeletal muscle and nerve tissues, where they enable the …
Number of citations: 0 www.alomone.com
MR Grably, L Zornitzki - Greetings from the CEO - alomone.com
Pain sensation is an extremely common pathophysiological condition. The voltage-gated sodium (NaV) channel isoforms NaV1. 7, 1.8 and 1.9 are selectively expressed in pain-…
Number of citations: 2 www.alomone.com

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